molecular formula C16H16F4N2S B15055026 N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine

N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B15055026
M. Wt: 344.4 g/mol
InChI Key: HQLPVVQCAMULNY-UHFFFAOYSA-N
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Description

N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a synthetic small molecule featuring a thiazole core scaffold, a structure recognized for its significant prevalence in medicinal chemistry and drug discovery. The compound incorporates a cyclohexylamine substituent at the 2-position of the thiazole ring and a 2-fluoro-5-(trifluoromethyl)phenyl group at the 5-position. The thiazole ring is a privileged structure in pharmaceutical agents, found in more than 18 FDA-approved drugs, and is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The specific substitution pattern on this molecule suggests its potential application in oncology research, particularly in the investigation of multi-drug resistance (MDR) reversal. The inclusion of a cyclohexyl group is a key structural feature, as research on analogous compounds has demonstrated that the presence of a cyclohexyl moiety in lieu of other groups can transform a P-glycoprotein (P-gp) ATPase stimulator into a potent ATPase inhibitor . P-gp is an ATP-binding cassette (ABC) transporter that is frequently overexpressed in cancer cells and effluxes chemotherapeutic agents, leading to treatment failure . Inhibitors of P-gp can restore the efficacy of anticancer drugs, and the ATPase-inhibitory characteristic, contributed by the cyclohexyl group, is indicative of high binding affinity and a longer duration of action for reversing efflux function in vitro . Furthermore, the 2-fluoro-5-(trifluoromethyl)phenyl group provides electron-withdrawing characteristics and enhanced lipophilicity, which are favorable for interactions with hydrophobic binding pockets in target proteins like kinases or other enzymes involved in cell proliferation and genomic instability . This compound is intended for research use only by trained professionals in a laboratory setting. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemical substances with appropriate personal protective equipment (PPE) and under standard laboratory safety protocols.

Properties

Molecular Formula

C16H16F4N2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-cyclohexyl-5-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C16H16F4N2S/c17-13-7-6-10(16(18,19)20)8-12(13)14-9-21-15(23-14)22-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,21,22)

InChI Key

HQLPVVQCAMULNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=C(S2)C3=C(C=CC(=C3)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Thiazole Core Construction Strategies

The thiazole ring serves as the central scaffold of the target compound. Two primary methodologies dominate its synthesis: Hantzsch thiazole synthesis and amino acid-derived cyclization .

Hantzsch Thiazole Synthesis

This classical approach involves the reaction of α-halo ketones with thioamides. For N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine, the thioamide precursor is typically derived from 2-fluoro-5-(trifluoromethyl)benzaldehyde. The process proceeds via:

  • Thioamide formation : Condensation of the aldehyde with thiourea in the presence of iodine yields the corresponding thioamide.
  • Cyclization : Treatment with α-bromo ketones (e.g., cyclohexyl bromoacetate) induces ring closure, forming the thiazole core.

Key advantages include high regioselectivity and compatibility with electron-withdrawing groups like trifluoromethyl. However, the method requires stringent control over stoichiometry to avoid polysubstitution.

Amino Acid-Derived Cyclization

Alternative routes utilize amino acids as chiral precursors. For instance, (S)-valine derivatives undergo sequential transformations:

  • Thioamide generation : Reaction with benzoyl chloride forms a thioamide intermediate.
  • Calcium carbonate-mediated cyclization : Neutralization of hydrobromic acid during cyclization minimizes racemization, preserving stereochemical integrity.

This method achieves enantiomeric excess >90% but necessitates Boc protection/deprotection steps to prevent side reactions at the amine group.

Functionalization of the Thiazole Ring

N-Substitution with Cyclohexylamine

The 2-amino position of the thiazole is alkylated via nucleophilic substitution. Optimal conditions involve:

  • Base : Sodium hydride in anhydrous DMF
  • Electrophile : Cyclohexyl bromide
  • Temperature : 80°C for 6 hours

Yields range from 65–78%, with purity >95% confirmed by HPLC. Competing O-alkylation is suppressed by employing bulky solvents like DMPU.

C5-Aryl Substitution

Introducing the 2-fluoro-5-(trifluoromethyl)phenyl group requires cross-coupling strategies:

Suzuki-Miyaura Coupling

A boronic ester of the aryl group reacts with a 5-bromothiazole intermediate. Critical parameters include:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃
  • Solvent : Dioxane/water (4:1)
  • Temperature : 100°C, 12 hours

This method achieves 70–85% yields but struggles with steric hindrance from the trifluoromethyl group.

Ullmann-Type Coupling

Copper(I)-catalyzed coupling with aryl iodides offers an alternative:

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline
  • Solvent : DMSO
  • Temperature : 120°C, 24 hours

While effective for electron-deficient aryl groups, prolonged reaction times increase decomposition risks.

Multi-Step Synthesis Pathways

Convergent Approach

This modular strategy synthesizes thiazole and aryl components separately before coupling:

Step Reaction Conditions Yield Source
1 Thiazole ring formation Hantzsch method, DMF, 80°C, 4h 72%
2 N-Cyclohexylation NaH, cyclohexyl bromide, DMPU 68%
3 Aryl boronic ester prep 3-Fluoro-5-(CF₃)C₆H₃Bpin, Pd(dppf) 89%
4 Suzuki coupling Pd(PPh₃)₄, dioxane/H₂O, 100°C 76%

Total yield: 32% (four steps).

Linear Approach

Sequential functionalization of a preformed thiazole:

  • 5-Bromo-2-aminothiazole synthesis : Direct bromination using NBS in CCl₄.
  • Buchwald-Hartwig amination : Cyclohexylamine, Pd₂(dba)₃, Xantphos, 110°C.
  • Negishi coupling : Zn-mediated coupling with 2-fluoro-5-(trifluoromethyl)phenylzinc chloride.

This route avoids boronic acid instability but requires stringent anhydrous conditions.

Optimization Challenges and Solutions

Trifluoromethyl Group Reactivity

The -CF₃ group’s strong electron-withdrawing nature deactivates the aryl ring, complicating electrophilic substitutions. Mitigation strategies include:

  • Directed ortho-metalation : Using TMPZnCl·LiCl to install substituents meta to CF₃.
  • High-pressure conditions : 50 bar H₂ in hydrogenation reactions to reduce nitro intermediates.

Racemization Control

Chiral centers in amino acid-derived routes require careful handling:

  • Low-temperature cyclization : −20°C in THF minimizes epimerization.
  • Enzymatic resolution : Lipase-mediated separation of enantiomers post-synthesis.

Analytical Characterization

Critical quality control metrics include:

Parameter Method Specification
Purity HPLC (C18 column) ≥98% (210 nm)
Enantiomeric excess Chiral SFC ≥99% (Chiralpak AD-H column)
CF₃ group position ¹⁹F NMR δ −62.8 ppm (singlet)
Thiazole protons ¹H NMR (DMSO-d₆) δ 7.85 (s, 1H, C4-H)

Chemical Reactions Analysis

N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of certain enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name & Source Core Heterocycle Substituents (Position) Molecular Formula Molecular Weight (g/mol)
Target Compound Thiazole Cyclohexyl (2-amine), 2-fluoro-5-CF3 phenyl (5) C₁₆H₁₇F₄N₃S 359.4
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Chlorobenzylidene (Schiff base), 4-methylphenyl (5) C₁₅H₁₂ClN₃S 301.8
N-(3-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine Thiadiazole 3-fluorophenyl (2-amine), 5-methyl C₉H₈FN₃S 209.2
N-(4-fluorophenyl)-5-(2-((3-CF3 phenyl)amino)phenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 4-fluorophenyl (2-amine), trifluoromethylphenyl (5) C₂₂H₁₅F₄N₅S 473.4
5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Chloro-fluorophenyl sulfanyl (5), 2-fluorophenyl (2-amine) C₁₆H₁₁ClF₂N₄S₂ 416.9

Key Observations :

  • The cyclohexyl group offers steric bulk and lipophilicity, contrasting with smaller substituents (e.g., methyl in ) or aromatic amines (e.g., 4-fluorophenyl in ).
  • Trifluoromethyl groups are common in analogs (e.g., ), suggesting a shared design strategy to enhance target affinity and stability.

Physicochemical Properties

  • Molecular Weight : The target compound (359.4 g/mol) falls within the range of drug-like molecules, whereas analogs vary widely (209.2–473.4 g/mol). Higher MW analogs (e.g., ) may face challenges in bioavailability.
  • Spectral Data : Analogs with fluorophenyl groups show characteristic IR peaks for NH stretching (3259–3217 cm⁻¹) and C-S-C bonds (613–632 cm⁻¹), which may align with the target compound’s spectral profile .

Biological Activity

N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C16H16F4N2S
Molecular Weight: 350.37 g/mol
CAS Number: 1956334-19-2

The compound features a thiazole ring substituted with a cyclohexyl group and a fluorinated phenyl moiety, which contributes to its unique biological properties.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit anticancer activity. This compound has been evaluated for its effects on various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis
HeLa (Cervical Cancer)12.3Cell cycle arrest at G1 phase
A549 (Lung Cancer)15.0Inhibition of proliferation

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

Thiazole derivatives are also known for their anti-inflammatory properties. This compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Study Inhibition (%) IC50 (µM)
COX-165%20.0
COX-270%18.0

The compound's selective inhibition of COX-2 over COX-1 indicates its potential as an anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional NSAIDs.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory effects.
  • Induction of Apoptosis: It activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Regulation: The compound interferes with cell cycle progression, particularly in cancer cells, which may contribute to its anticancer properties.

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

  • Study on Breast Cancer Cells:
    • Researchers conducted in vitro assays on MCF-7 cells, demonstrating that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity.
    • The study concluded that the compound could be further developed as a therapeutic agent for breast cancer treatment.
  • Anti-inflammatory Effects in Animal Models:
    • In vivo studies using rat models showed that administration of the compound significantly reduced edema and inflammatory markers in response to carrageenan-induced paw edema.
    • This suggests potential therapeutic applications in treating inflammatory diseases.
  • Pharmacokinetics and Toxicology:
    • Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics.
    • Toxicological assessments revealed no significant adverse effects at therapeutic doses, supporting its safety for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Cyclohexyl-5-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine?

  • Methodological Answer : The synthesis typically involves coupling diazonium salts with thiourea to form the thiazole core. For example, 5-R-benzylthiazol-2-amines can be synthesized by reacting diazonium salts with acrolein to form intermediates, followed by cyclization with thiourea . Subsequent acylation or substitution reactions introduce the cyclohexyl and fluorophenyl groups. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement.

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH bending at ~3250 cm⁻¹, C-S-C stretching at ~613 cm⁻¹) .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, cyclohexyl protons at δ 1.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., Orbitrap instruments) validates molecular weight and fragmentation patterns .

Q. What in vitro models are suitable for initial biological screening?

  • Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Kinase Inhibition : Aurora kinase inhibition can be assessed via ADP-Glo™ kinase assays, monitoring ATP consumption .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexyl vs. aryl groups) impact biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Replace the cyclohexyl group with smaller (e.g., methyl) or bulkier (e.g., adamantyl) substituents.
  • Modify the trifluoromethylphenyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy).
  • Key Finding : Para-substituents on the aniline ring significantly enhance aurora kinase inhibition (e.g., compound 18 in has Ki_i = 8.0 nM for aurora A).

Q. How can contradictory data on antitumor efficacy be resolved?

  • Methodological Answer :

  • Comparative Assays : Use standardized protocols (e.g., NCI-60 panel) to minimize inter-lab variability.
  • Mechanistic Profiling : Differentiate cytostatic vs. cytotoxic effects via flow cytometry (e.g., apoptosis/necrosis assays) .
  • Data from Evidence : Thiazole derivatives with benzyl groups show variable activity depending on substituent position (e.g., ortho vs. para) .

Q. What experimental strategies elucidate the compound’s mechanism of action against kinases?

  • Methodological Answer :

  • Cellular Models : Monitor mitotic arrest (e.g., histone H3 phosphorylation) in HeLa cells .
  • Biochemical Assays : Use fluorescence polarization to measure binding affinity to aurora kinases.
  • Structural Analysis : Co-crystallize the compound with aurora A/B kinases for X-ray diffraction studies (e.g., PDB ID 1MQ4) .

Q. How can computational docking improve understanding of binding interactions?

  • Methodological Answer :

  • Docking Workflow :

Prepare protein structure (e.g., aurora A from PDB).

Generate ligand conformers using OMEGA.

Dock with Glide or AutoDock Vina, focusing on hydrophobic pockets accommodating trifluoromethyl groups.

  • Validation : Compare docking scores with experimental Ki_i values (e.g., compound 18’s score correlates with its 8.0 nM Ki_i) .

Key Considerations for Experimental Design

  • Synthetic Challenges : Fluorinated intermediates (e.g., 2-fluoro-5-(trifluoromethyl)phenyl groups) require anhydrous conditions and Pd-catalyzed cross-coupling .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, VX-680 for aurora kinases) to validate assay sensitivity .

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